molecular formula C14H10BrIN2O3 B10887646 3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid

3-[2-(5-Bromo-2-hydroxy-3-iodobenzylidene)hydrazino]benzoic acid

Cat. No.: B10887646
M. Wt: 461.05 g/mol
InChI Key: WTFIHIJPXZEURA-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is a complex organic compound characterized by the presence of bromine, iodine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID typically involves the condensation of 5-bromo-2-hydroxy-3-iodobenzaldehyde with hydrazinobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield corresponding ketones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups .

Scientific Research Applications

3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2-[(5-BROMO-2-HYDROXY-3-IODOPHENYL)METHYLENE]HYDRAZINO}BENZOIC ACID is unique due to the presence of both bromine and iodine atoms, as well as the hydrazino and hydroxyl functional groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H10BrIN2O3

Molecular Weight

461.05 g/mol

IUPAC Name

3-[(2E)-2-[(5-bromo-2-hydroxy-3-iodophenyl)methylidene]hydrazinyl]benzoic acid

InChI

InChI=1S/C14H10BrIN2O3/c15-10-4-9(13(19)12(16)6-10)7-17-18-11-3-1-2-8(5-11)14(20)21/h1-7,18-19H,(H,20,21)/b17-7+

InChI Key

WTFIHIJPXZEURA-REZTVBANSA-N

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C/C2=C(C(=CC(=C2)Br)I)O)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NN=CC2=C(C(=CC(=C2)Br)I)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.